2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde
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Overview
Description
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde is an organic compound that features a chloromethyl group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde typically involves the chloromethylation of aromatic compounds. One common method involves the reaction of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst. The reaction is carried out in dichloromethane at temperatures between 5-10°C .
Industrial Production Methods
For industrial production, the chloromethylation process can be scaled up using similar reagents and conditions. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize hazardous waste and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Similar in structure but lacks the chloromethyl group.
4-Chlorobenzaldehyde: Contains a chlorine atom on the benzene ring but lacks the oxoacetaldehyde moiety.
2-(4-Methylphenyl)-2-oxoacetaldehyde: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde is unique due to the presence of both the chloromethyl and oxoacetaldehyde functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H7ClO2 |
---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
2-[4-(chloromethyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H7ClO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,6H,5H2 |
InChI Key |
NTZYODUWEGLFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)C=O |
Origin of Product |
United States |
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